molecular formula C11H7BrF6O B14075565 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14075565
M. Wt: 349.07 g/mol
InChI Key: WNSOHUHBPJSGPI-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,6-Bis(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The presence of trifluoromethyl groups can facilitate cycloaddition reactions, leading to the formation of cyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Material Science: The presence of trifluoromethyl groups can impart unique properties to materials, making this compound useful in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)-2-bromopropan-1-one: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.

    1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The bromine atom also provides distinct reactivity compared to other halogens, making this compound particularly valuable in specific synthetic applications.

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3

InChI Key

WNSOHUHBPJSGPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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